Methyl lysinate, specifically N-methyl-L-lysine, is a derivative of the amino acid lysine where a methyl group is attached to the nitrogen atom of the amino group. This compound plays a significant role in various biological processes, particularly in protein modifications such as methylation. Methylation of lysine residues in proteins is crucial for regulating gene expression and protein function, making it an important focus in biochemical research.
Methyl lysinate can be derived from natural sources, particularly through enzymatic processes involving lysine methyltransferases that add methyl groups to lysine residues in proteins. It is classified as an amino acid derivative and falls under the category of post-translational modifications. Methylated lysines are commonly found in histones, which are proteins that package and order DNA into structural units.
The synthesis of N-methyl-L-lysine can be achieved through several methods:
N-methyl-L-lysine has a molecular formula of CHNO, with a molar mass of approximately 144.21 g/mol. The structure consists of a central carbon atom bonded to an amino group (NH), a carboxyl group (COOH), and a side chain that includes a methyl group attached to one of the nitrogen atoms.
The structural representation can be summarized as follows:
This configuration allows for various interactions within proteins, influencing their conformation and function.
Methyl lysinate participates in various chemical reactions, primarily involving further modifications or interactions with other biomolecules:
The mechanism by which N-methyl-L-lysine exerts its effects primarily revolves around its role in histone modification:
N-methyl-L-lysine exhibits several notable physical and chemical properties:
These properties make N-methyl-L-lysine suitable for various applications in biochemical research.
N-methyl-L-lysine has several important applications in scientific research:
Lysine methyltransferases (KMTs) are the primary enzymatic architects of methyl lysinate formation, catalyzing the transfer of methyl groups from S-adenosylmethionine (SAM) to specific ε-amino groups of lysine residues in target proteins. This reaction yields methylated lysine products (mono-, di-, or trimethyllysine) and S-adenosylhomocysteine (SAH) as a byproduct [3] [9]. KMTs exhibit remarkable functional diversity, operating across nuclear (histone) and non-nuclear (metabolic enzyme) substrates. For example:
KMT activity is tightly regulated through:
Table 1: Key KMT Families and Their Biological Roles
KMT Family | Catalytic Domain | Representative Enzyme | Primary Substrate | Functional Outcome |
---|---|---|---|---|
SET-domain | SET | EZH2 (KMT6A) | H3K27 | Transcriptional repression |
SET-domain | SET | SETD2 (KMT3A) | H3K36 | DNA repair, splicing |
Non-SET | DOT1 | DOT1L | H3K79 | Transcriptional activation |
Non-SET | 7BS | KMT9α/β | DLAT (K596), H4K12 | PDC activation, lipogenesis |
KMTs achieve precise substrate selection through a combination of sequence motifs, structural scaffolds, and cofactor interactions:
KMT9 recognizes a degenerate motif around DLAT K596, with mutation (K596R) abolishing methylation and PDC activity [10].
Catalytic Machinery:
Non-SET KMTs: DOT1L and KMT9 use alternative folds (e.g., 7β-strand for KMT9). KMT9’s active site asparagine (N122) positions SAM and stabilizes the transition state [10] [17].
Processivity: Most KMTs are distributive (release substrate after each methylation). Exceptions include Dim5 (H3K9 trimethylase), which remains bound during successive methyl transfers [4].
Regulation by Somatic Mutations: Cancer-associated mutations in SETD2 (R1625C) and EZH2 (Y641F) alter substrate binding or SAM affinity, driving aberrant methylation patterns [4].
Methyl lysinate exists within a dynamic network of PTM crosstalk that modulates its stability, recognition, and functional outcomes:
Acetylation-Methylation Competition: Acetylation of H3K14 neutralizes the positive charge, inhibiting KMT binding (e.g., G9a at H3K9). Demethylation by KDM1A often precedes acetylation by HATs [3] [9].
Metabolic Sensor Mechanisms:
α-Ketoglutarate (α-KG): This TCA cycle intermediate is a cofactor for JmjC KDMs. Elevated α-KG (e.g., in hypoxia) promotes demethylation of HIF-target genes [6] [9].
Non-Histone Coordination:
Table 2: PTM Crosstalk Nodes Involving Methyl Lysinate
Primary PTM | Modifying Enzyme | Antagonistic PTM | Modifying Enzyme | Functional Outcome |
---|---|---|---|---|
H3K9me3 | SUV39H1 | H3S10ph | Aurora B | Chromatin relaxation during mitosis |
H3K4me3 | SET1A | H3K14ac | p300/CBP | Transcriptional activation |
DLAT K596me1 | KMT9 | DLAT S291ph | Unknown kinase | Reduced PDC activity |
p53 K372me1 | SET7/9 | p53 K373ac | p300 | p53 stabilization & activation |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9